molecular formula C17H14Cl2N2O2S B4612327 N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide

N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B4612327
M. Wt: 381.3 g/mol
InChI Key: RDXVNYCAMVFHIY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide typically involves the reaction of 2-aminobenzothiazole with 4-(2,4-dichlorophenoxy)butanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring or the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A core structure in many biologically active compounds.

    Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenoxy group.

    Butanamide derivatives: Compounds with similar amide linkages and potential biological activities.

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide is unique due to the combination of the benzothiazole ring and the dichlorophenoxy group, which may confer specific biological activities and chemical properties not found in other compounds. Its unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c18-11-7-8-14(12(19)10-11)23-9-3-6-16(22)21-17-20-13-4-1-2-5-15(13)24-17/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVNYCAMVFHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 2
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N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide
Reactant of Route 3
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N-(1,3-benzothiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide

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